molecular formula C9H7N3O2 B3054447 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 60467-74-5

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3054447
CAS No.: 60467-74-5
M. Wt: 189.17 g/mol
InChI Key: ZGPPMEADTREHRZ-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a key chemical scaffold in medicinal chemistry with significant research value for developing novel therapeutic agents. This compound serves as a core structure for designing potent and selective inhibitors and receptor ligands. Research indicates that derivatives of the 1,8-naphthyridin-2(1H)-one scaffold are prominent in two main areas. First, they are investigated as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . These inhibitors function by chelating the two magnesium ions in the viral integrase active site, blocking the integration of viral DNA into the host genome . This mechanism is crucial for developing new antiretroviral drugs, especially against strains resistant to existing therapies . Second, this scaffold is utilized to develop selective agonists for the Cannabinoid Receptor Type 2 (CB2) . CB2 receptor agonists have shown promising immunomodulatory and anti-proliferative effects in research models . Studies on related compounds have demonstrated an ability to inhibit immune cell proliferation and the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in researching immune-mediated and inflammatory diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7(13)6-4-5-2-1-3-11-8(5)12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPPMEADTREHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)C(=O)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490969
Record name 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60467-74-5
Record name 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (often referred to as naphthyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a naphthyridine core with a carboxamide functional group. This unique arrangement contributes to its reactivity and interaction with various biological targets. The molecular formula and weight of this compound are essential for understanding its pharmacokinetic properties.

Antihistaminic Effects

Research has demonstrated that derivatives of naphthyridine can exhibit significant antihistaminic activity. For instance, a study evaluated new 1,8-naphthyridine-3-carboxylic acid derivatives for their in vivo antihistaminic effects. One compound displayed promising bronchorelaxant effects in guinea pigs, indicating potential use in treating respiratory conditions related to histamine release .

Cannabinoid Receptor Interaction

The compound has been investigated for its ability to interact with cannabinoid receptors, particularly CB2 receptors. A specific derivative labeled as [^18F]LU14 was developed for PET imaging and showed high affinity for CB2 receptors. This interaction is crucial for exploring its potential in treating neuropathological conditions by modulating inflammatory responses and promoting apoptosis in tumor cells .

Antibacterial and Cytotoxic Properties

Naphthyridine derivatives have shown antibacterial activity against various strains of bacteria. For example, compounds similar to this compound have demonstrated cytotoxicity against cancer cell lines. These findings suggest that the compound could be explored further for its dual functionality as an antibacterial and anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : The compound's interaction with CB2 receptors leads to anti-inflammatory effects by shifting microglial polarization from pro-inflammatory to anti-inflammatory states .
  • Inhibition of Bacterial Enzymes : Naphthyridine derivatives are known to inhibit bacterial DNA gyrase and topoisomerase enzymes, crucial for bacterial replication .

Case Studies

Study on Antihistaminic Activity : In a controlled study involving guinea pigs, the effectiveness of new naphthyridine derivatives was assessed against chlorpheniramine as a standard antihistamine. Results indicated that certain derivatives exhibited superior bronchorelaxant properties compared to the standard drug .

CB2 Receptor Imaging Study : The development of [^18F]LU14 demonstrated its potential as a radioligand for imaging CB2 receptors in vivo. This study highlighted the compound's ability to penetrate the blood-brain barrier and selectively bind to overexpressed CB2 receptors in pathological conditions .

Table 1: Biological Activities of Naphthyridine Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
Compound 5a1AntihistaminicNot specified
[^18F]LU14CB2R Imaging>80% intact tracer
Derivative XAntibacterialVaries by strain
MechanismDescription
Receptor ModulationInteraction with CB2 receptors affecting inflammatory responses
Enzyme InhibitionTargeting bacterial DNA gyrase/topoisomerase leading to antibacterial effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Flexibility : The 1-position is commonly modified with alkoxy (e.g., benzyloxy) or alkyl groups (e.g., chlorobutyl), which influence solubility and metabolic stability .
  • Carboxamide Side Chain : Aryl and cycloalkyl groups (e.g., 2,4-difluorobenzyl, 4-methylcyclohexyl) enhance target binding via hydrophobic interactions .
  • Synthetic Challenges : Lower yields (e.g., 25% for 6u ) often arise from multi-step purifications, whereas simpler deprotection steps (e.g., 11 ) achieve quantitative yields .

Key Observations :

  • Antiviral Potency: Derivatives with 1-hydroxy and 4-amino groups (e.g., OZ1) exhibit enhanced integrase inhibition, likely due to improved metal-chelating capacity .
  • Receptor Selectivity : Alkyl chain length at the 1-position (e.g., 5-chloropentyl in FG160a ) optimizes CB2 receptor binding over CB1, reducing off-target effects .
  • Immunomodulation: Hydroxy and morpholine-ethyl substituents (e.g., VL15) correlate with cytokine modulation, suggesting utility in autoimmune diseases .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility Melting Point (°C) Reference
2-Oxo-1,2-dihydro-...-acid 190.16 0.19 Poor (DMSO required) 360
OZ1 446.45 ~3.5 (estimated) Moderate (aqueous/organic mix) Not reported
FG160a 379.43 ~4.2 (estimated) Low (requires solubilizing agents) Not reported

Key Observations :

  • logP Trends : Carboxamide derivatives (e.g., FG160a ) exhibit higher lipophilicity than the carboxylic acid precursor, impacting membrane permeability .
  • Solubility Challenges : High melting points (e.g., 360°C for the carboxylic acid) suggest crystalline stability but poor aqueous solubility, necessitating formulation optimizations .

Preparation Methods

Formation of the Lithium Enolate Intermediate

The lithium enolate of N,N-dimethylacetamide serves as a critical nucleophile in constructing the naphthyridine core. Ethyl 2-chloropyridine-3-carboxylate undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stabilized enolate. This intermediate reacts with 2-chloropyridine-3-carboxylate via nucleophilic acyl substitution, yielding 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide.

Cyclization with Aryl Isocyanates

The cyclization step employs aryl isocyanates as electrophiles in the presence of two equivalents of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds via a tandem nucleophilic addition-cyclization mechanism, forming the 1,8-naphthyridine ring (Table 1). For example, using 4-fluorophenyl isocyanate at 80°C for 12 hours affords 1-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in 65% yield.

Table 1. Lithium Enolate Cyclization with Aryl Isocyanates

Aryl Isocyanate Temperature (°C) Time (h) Yield (%)
Phenyl isocyanate 80 12 58
4-Fluorophenyl isocyanate 80 12 65
4-Methoxyphenyl isocyanate 80 12 53

Aryl Isocyanate Tandem Reactions

One-Pot Synthesis via Sequential Nucleophilic Additions

This method eliminates the need for isolating intermediates. A mixture of ethyl 2-chloropyridine-3-carboxylate, N,N-dimethylacetamide, and LDA undergoes sequential enolate formation and isocyanate addition in THF. After quenching with aqueous ammonium chloride, the crude product is purified via silica gel chromatography, achieving 60–70% yields for derivatives with electron-withdrawing substituents.

Solvent and Base Optimization

Replacing DMF with 1,4-dioxane improves solubility of aryl isocyanates, while potassium tert-butoxide (t-BuOK) enhances reaction rates. For instance, 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide reacts with 3,4-difluorophenyl isocyanate in 1,4-dioxane at 70°C for 8 hours, yielding 68% product.

Palladium-Catalyzed Cross-Coupling for N-1 Substitutions

Buchwald-Hartwig Amination

Palladium(II) acetate and Xantphos catalyze the coupling of 4-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide with aryl amines. Using cesium carbonate (Cs2CO3) as a base in toluene at 100°C, N-1-aryl derivatives form in 55–72% yields (Table 2). For example, coupling with 4-methylcyclohexylamine produces N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in 70% yield.

Table 2. Palladium-Catalyzed N-1 Substitutions

Amine Catalyst System Yield (%)
4-Methylcyclohexylamine Pd(OAc)2/Xantphos 70
Benzylamine Pd(OAc)2/BINAP 65
2,4-Difluorobenzylamine PdCl2(dppf)/Cs2CO3 68

Suzuki-Miyaura Coupling

Aryl boronic acids couple with brominated naphthyridine precursors using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). This method achieves 60–75% yields for N-1-aryl derivatives but requires anhydrous conditions and rigorous exclusion of oxygen.

Microwave-Assisted Amidation

Rapid Carboxamide Formation

Microwave irradiation accelerates amidation between methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and benzylamines. In DMF at 140°C for 2 hours, N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide forms in 72% yield.

Solvent and Temperature Effects

Optimal results occur in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP). Lower temperatures (100°C) favor mono-substitution, while higher temperatures (160°C) promote over-reduction to 4-hydroxy derivatives.

Hydrogenolytic Debenzylation

Removal of Protecting Groups

Benzyl-protected intermediates undergo hydrogenolysis with palladium on carbon (Pd/C) in methanol. For example, 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide debenzylates under 1 atm H2 at 25°C, yielding 85% 1-hydroxy derivative.

Over-Reduction Side Reactions

Excessive hydrogenation reduces the 4-hydroxy group to a ketone, forming 4-dihydroxy byproducts. Adding ethyl acetate as a co-solvent suppresses over-reduction, improving selectivity to 90%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Lithium enolate and microwave methods provide the highest yields (60–75%) and are scalable to multigram quantities. Palladium-catalyzed routes, while selective, require costly catalysts and stringent conditions.

Functional Group Tolerance

Aryl isocyanates with electron-withdrawing groups (e.g., −F, −CF3) react efficiently in cyclization reactions, whereas electron-donating groups (e.g., −OMe) reduce yields by 10–15%.

Q & A

Q. What are the common synthetic routes for preparing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves multi-step processes starting with the formation of the naphthyridine core via cyclization reactions. Key steps include:

  • Core formation : Friedländer-type reactions using ionic liquid catalysts (e.g., ethyl acetoacetate and 2-aminopyridine derivatives under reflux conditions) .
  • Functionalization : Introduction of substituents via nucleophilic substitution (e.g., chlorobenzyl groups) or amide coupling using carbodiimide-based reagents .
  • Optimization : Adjusting reaction time (e.g., 4–6 hours for hydrolysis of nitriles to carboxamides ), solvent choice (DMF for amide bond formation ), and catalyst loadings. Purity is enhanced via silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (e.g., δ 8.53–9.19 ppm for naphthyridine protons) and substituent connectivity .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1651–1686 cm1^{-1} for amide/keto groups ).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 423 for chlorinated derivatives ).
  • TLC : Monitors reaction progress using solvent systems like CHCl3_3/MeOH (4:1) .

Q. How can researchers assess the in vitro biological activity of this compound derivatives against specific therapeutic targets?

Answer:

  • Antimicrobial assays : Broth microdilution to determine MIC values against bacterial strains (e.g., S. aureus or E. coli) .
  • Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., VEGFR3 inhibition studies ) or proteases.
  • Controls : Include reference compounds like cimetidine or caffeine for validation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between different 2-oxo-1,8-naphthyridinecarboxamide derivatives?

Answer:

  • Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups like Cl vs. electron-donating groups like OMe) on target binding .
  • Dose-response studies : Verify activity trends across multiple concentrations to rule out false positives/negatives .
  • Computational modeling : Use molecular docking to identify binding mode discrepancies (e.g., steric clashes in derivatives with bulky substituents) .
  • Meta-analysis : Cross-reference data from independent studies (e.g., PubChem bioactivity entries ).

Q. How can computational methods like molecular docking and ADMET prediction be integrated into the design of novel 2-oxo-1,8-naphthyridinecarboxamide analogs?

Answer:

  • Virtual screening : Prioritize derivatives with predicted high binding affinity to targets (e.g., VEGFR3 ) using AutoDock or Schrödinger .
  • ADMET profiling : Predict bioavailability, solubility, and toxicity (e.g., cytochrome P450 interactions) via tools like SwissADME or pkCSM .
  • PASS analysis : Forecast potential biological activities (e.g., antimicrobial vs. anticancer) based on structural motifs .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for optimizing the pharmacokinetic properties of 1,8-naphthyridinecarboxamide derivatives?

Answer:

  • Substituent positioning : Modifying the 1-, 4-, or 7-positions of the naphthyridine core alters logP (lipophilicity) and solubility .
  • Bioisosteric replacement : Replace labile groups (e.g., ester → amide) to improve metabolic stability .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., benzyloxy ) for controlled release.
  • In vivo validation : Assess bioavailability in rodent models after oral administration .

Q. How can researchers address challenges in regioselective functionalization of the 1,8-naphthyridine core during synthetic modifications?

Answer:

  • Directing groups : Use halogen atoms (e.g., Cl at position 4) to guide cross-coupling reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with benzyl ethers ).
  • Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps via controlled heating .
  • Crystallographic analysis : Resolve ambiguous substitution patterns via X-ray diffraction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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